molecular formula C11H20O B14306239 2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)oxane CAS No. 115654-96-1

2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)oxane

Cat. No.: B14306239
CAS No.: 115654-96-1
M. Wt: 168.28 g/mol
InChI Key: YEHLETFIUGVWRS-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)oxane is an organic compound with a unique structure that includes a dimethyl-substituted oxane ring and a methylprop-1-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)oxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,2-dimethyl-1,3-propanediol with an appropriate alkene in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The purification of the final product typically involves distillation or crystallization techniques to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)oxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the oxane ring to more saturated forms.

    Substitution: The methylprop-1-en-1-yl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenating agents like bromine (Br2) and chlorine (Cl2) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)oxane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)oxane exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylic acid: This compound shares a similar structural motif but includes a cyclopropane ring instead of an oxane ring.

    (1R,3R)-2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl)methyl acetate: Another structurally related compound with a cyclopropyl group and an acetate ester.

Uniqueness

2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)oxane is unique due to its oxane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

115654-96-1

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2,2-dimethyl-3-(2-methylprop-1-enyl)oxane

InChI

InChI=1S/C11H20O/c1-9(2)8-10-6-5-7-12-11(10,3)4/h8,10H,5-7H2,1-4H3

InChI Key

YEHLETFIUGVWRS-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1CCCOC1(C)C)C

Origin of Product

United States

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